3-(1-(2-(thiophen-2-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
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Overview
Description
3-(1-(2-(thiophen-2-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core, a piperidine ring, and a thiophene moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives.
Introduction of the Piperidine Ring: This step might involve the reaction of the quinazolinone intermediate with a piperidine derivative under suitable conditions.
Attachment of the Thiophene Moiety: The final step could involve the acylation of the piperidine ring with a thiophene-containing acyl chloride or similar reagent.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene moiety.
Reduction: Reduction reactions could target the quinazolinone core or the piperidine ring.
Substitution: Substitution reactions might occur at various positions on the quinazolinone core or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce various reduced forms of the quinazolinone or piperidine rings.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Activity Studies: Researchers might study the compound for its potential as an enzyme inhibitor, receptor ligand, or other biological activities.
Medicine
Drug Development: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry
Material Science: The compound might find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores.
Piperidine Derivatives: Compounds featuring piperidine rings.
Thiophene Derivatives: Compounds containing thiophene moieties.
Uniqueness
The uniqueness of 3-(1-(2-(thiophen-2-yl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one lies in its specific combination of these three structural motifs, which might confer unique biological activities or chemical properties not found in other similar compounds.
Properties
IUPAC Name |
3-[1-(2-thiophen-2-ylacetyl)piperidin-3-yl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-18(11-15-6-4-10-25-15)21-9-3-5-14(12-21)22-13-20-17-8-2-1-7-16(17)19(22)24/h1-2,4,6-8,10,13-14H,3,5,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZBDFOKZKLPET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CS2)N3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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